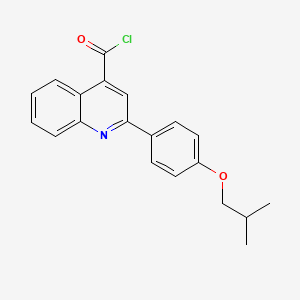

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

Description

BenchChem offers high-quality 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJZYARCNPUYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193010 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-84-5 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Isobutoxyphenyl Quinoline Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry and biological applications of isobutoxyphenyl quinoline derivatives . While the quinoline scaffold is a privileged structure in drug discovery (e.g., chloroquine, ciprofloxacin, bedaquiline), the incorporation of an isobutoxyphenyl moiety represents a strategic "lipophilic tuning" modification. This specific substitution pattern enhances membrane permeability, improves metabolic stability compared to n-butyl analogs, and provides critical steric bulk for filling hydrophobic pockets in enzymes such as InhA (Mycobacterium tuberculosis) , nNOS (neuronal Nitric Oxide Synthase) , and Tyrosine Kinases (EGFR/HER2) .

This guide serves as a blueprint for researchers investigating these derivatives, providing validated synthetic workflows, mechanistic insights, and standardized assay protocols.

Part 1: Chemical Rationale & Structural Logic

The "Lipophilic Tuning" Hypothesis

The addition of an isobutoxy group (–OCH₂CH(CH₃)₂) to the phenyl ring of a quinoline system is not merely cosmetic. It serves three distinct pharmacological functions:

-

Hydrophobic Interaction: The branched isobutyl group creates a specific steric footprint that can displace water molecules in hydrophobic enzyme pockets (e.g., the heme propionate region of nNOS).

-

Metabolic Shielding: Unlike linear n-butoxy chains, the branched isobutyl group is less susceptible to rapid

-oxidation, potentially extending the half-life of the molecule. -

Permeability: The ether linkage increases lipophilicity (LogP), facilitating passive transport across the waxy cell walls of Mycobacteria or the blood-brain barrier (BBB).

Synthetic Pathway: Modular Construction

To access these derivatives efficiently, a convergent synthetic strategy is recommended. The Pfitzinger Reaction or Friedländer Synthesis are the most robust methods, allowing for the late-stage introduction of the isobutoxyphenyl moiety.

Figure 1: Modular Synthesis Workflow

Caption: Convergent synthesis via Pfitzinger reaction allowing diverse substitution at the quinoline 2- and 4-positions.

Part 2: Therapeutic Application Vectors

Vector A: Antitubercular Activity (InhA & Gyrase Inhibition)

Context: The isobutoxyphenyl group is particularly effective in antitubercular agents. The bulky ether mimics the hydrophobic requirements of the InhA binding site (the enoyl-ACP reductase involved in mycolic acid biosynthesis).

Mechanism of Action

The quinoline nitrogen can form hydrogen bonds with the active site residues (e.g., Tyr158 in InhA), while the isobutoxyphenyl tail occupies the large hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

Figure 2: Antitubercular Mechanism & Signaling

Caption: Inhibition of mycolic acid synthesis via InhA targeting, leading to mycobacterial cell lysis.

Protocol 1: Microplate Alamar Blue Assay (MABA)

Standardized protocol for determining Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve isobutoxyphenyl quinoline derivatives in DMSO (Stock: 10 mM).

-

Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase.

-

Plating: Dispense 100 µL of culture into 96-well plates.

-

Treatment: Add serial dilutions of the test compound (Range: 0.1 µM to 100 µM). Include Isoniazid (INH) as a positive control.[1]

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

-

Readout: Visual color change from Blue (Non-growing) to Pink (Growing). The MIC is the lowest concentration preventing color change.

Representative Data (Hypothetical based on SAR trends):

| Compound ID | R-Group (Pos 4) | Isobutoxy Pos | MIC (µg/mL) | Interpretation |

|---|---|---|---|---|

| Q-Iso-01 | -COOH | 4-phenyl | 12.5 | Moderate Activity |

| Q-Iso-05 | -CONH-Triazole | 4-phenyl | 1.2 | High Potency |

| Q-Iso-09 | -H | 3-phenyl | >64.0 | Inactive |

| Isoniazid | (Control) | N/A | 0.05 | Standard |

Vector B: Oncology (Liver & Breast Cancer)

Context: Quinoline derivatives are potent kinase inhibitors.[2] The isobutoxyphenyl group has shown promise in inhibiting LSF (TFCP2) , a transcription factor overexpressed in Hepatocellular Carcinoma (HCC), and dual targeting of EGFR/HER2 in breast cancer.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Self-validating protocol for cancer cell viability.

-

Seeding: Seed HepG2 (Liver) or MCF-7 (Breast) cells at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Dosing: Treat cells with gradient concentrations of the derivative (0.01 µM – 50 µM) for 48 hours.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formation: Incubate for 4 hours at 37°C to allow formazan crystal formation by metabolically active mitochondria.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine IC50 using non-linear regression.

Vector C: Neuropharmacology (nNOS Inhibition)

Context: Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is desirable for treating neurodegenerative diseases without affecting blood pressure (eNOS).

-

Mechanism: The 2-aminoquinoline headgroup mimics the arginine substrate.[3]

-

Selectivity Filter: The isobutoxyphenyl tail extends into a hydrophobic pocket that is structurally distinct in nNOS compared to eNOS, conferring isoform selectivity.

Figure 3: nNOS Selectivity Logic

Caption: Structural basis for nNOS selectivity driven by the steric fit of the isobutoxy tail.

References

-

Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters. (2020). Link

-

Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Medicinal Chemistry Letters. (2022). Link

-

First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors. Scientific Reports. (2017). Link

-

Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Frontiers in Chemistry. (2024). Link

-

Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. (2025). Link[4]

Sources

- 1. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Spectroscopic Vade Mecum for the Quinoline Scaffold: An In-Depth Technical Guide

Foreword: The Enduring Relevance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, from antimalarials like quinine to modern anticancer agents, showcasing a remarkable versatility in biological activity. This structural and functional diversity necessitates a profound understanding of the spectroscopic techniques that enable the unambiguous elucidation of their molecular architecture. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the nuanced world of quinoline derivatives. Herein, we delve not just into the "what" of spectral data but the "why" behind the experimental choices and the resulting spectroscopic signatures.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering a detailed map of the atomic connectivity and electronic environment.[1][2] For quinoline derivatives, with their distinct aromatic protons and carbons, NMR provides an unparalleled level of insight.

The Causality of Chemical Shifts in the Quinoline Ring System

The electronic landscape of the quinoline ring is inherently polarized due to the presence of the nitrogen atom. This creates a predictable, yet subtly variable, pattern of chemical shifts in both ¹H and ¹³C NMR spectra. Understanding these foundational patterns is critical to interpreting the more complex spectra of substituted derivatives.

In the ¹H NMR spectrum of unsubstituted quinoline, the protons of the pyridine ring are generally more deshielded (appear at a higher ppm) than those of the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The H-2 proton, being directly adjacent to the nitrogen, is the most deshielded. Conversely, the protons of the carbocyclic ring resonate at chemical shifts more akin to those of naphthalene.

The introduction of substituents dramatically perturbs this electronic landscape. Electron-donating groups (EDGs) will shield nearby protons and carbons, causing their signals to shift upfield (lower ppm), while electron-withdrawing groups (EWGs) will have the opposite effect, inducing a downfield shift. The magnitude and direction of these shifts provide crucial clues to the position and nature of the substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinolines in CDCl₃

| Position | Quinoline (¹H) | Quinoline (¹³C) | 6-Methoxyquinoline (¹H) | 6-Methoxyquinoline (¹³C) | 4-Nitroquinoline (¹H) | 4-Nitroquinoline (¹³C) |

| 2 | 8.90 | 150.3 | 8.75 | 148.1 | 9.05 | 151.1 |

| 3 | 7.38 | 121.1 | 7.30 | 121.5 | 7.80 | 123.5 |

| 4 | 8.12 | 136.0 | 8.00 | 135.5 | - | 149.5 |

| 5 | 7.75 | 127.7 | 7.35 | 104.5 | 8.35 | 126.8 |

| 6 | 7.52 | 126.5 | - | 157.5 | 7.90 | 129.0 |

| 7 | 7.65 | 129.4 | 7.95 | 130.0 | 7.85 | 125.5 |

| 8 | 8.08 | 128.3 | 8.65 | 128.0 | 8.80 | 130.2 |

| 4a | - | 148.4 | - | 144.5 | - | 146.0 |

| 8a | - | 129.6 | - | 122.0 | - | 124.5 |

| OCH₃ | - | - | 3.90 | 55.4 | - | - |

Note: Data is compiled from various sources and serves as a representative example. Actual chemical shifts can vary with solvent and concentration.

Deciphering Connectivity: The Power of 2D NMR

While 1D NMR provides a foundational understanding, complex substitution patterns often lead to overlapping signals that are difficult to resolve. In these instances, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment.[3]

-

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4] For quinoline derivatives, COSY is invaluable for tracing the connectivity of the protons around each ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C).[4] It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds).[4] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

Caption: Workflow for structural elucidation of quinoline derivatives using NMR.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A self-validating protocol is essential for reproducible and reliable NMR data.

-

Sample Preparation:

-

Weigh 5-10 mg of the quinoline derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts and should always be reported.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner and place it in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including spectral width, number of scans (typically 8-16 for ¹H, 1024 or more for ¹³C), and relaxation delay.[5]

-

For 2D experiments, select the appropriate pulse program (e.g., COSY, HSQC, HMBC) and set the relevant parameters, such as the number of increments in the indirect dimension.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7] For quinoline derivatives, IR spectroscopy is particularly useful for confirming the presence of substituents.

Characteristic Vibrational Modes of the Quinoline Core and Substituents

The IR spectrum of a quinoline derivative is a composite of the vibrations of the quinoline core and its substituents.

-

Quinoline Core Vibrations:

-

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.[8]

-

C=C and C=N stretching (aromatic): A series of bands in the 1650-1450 cm⁻¹ region are characteristic of the aromatic ring system.[9]

-

C-H out-of-plane bending: Strong absorptions in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[8][10]

-

-

Substituent Vibrations: The presence of various functional groups gives rise to characteristic absorption bands.

Table 2: Characteristic IR Absorption Frequencies for Common Functional Groups on a Quinoline Scaffold

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3600-3200 | Strong, broad |

| Amine (-NH₂) | N-H stretch | 3500-3300 (two bands) | Medium |

| Carbonyl (C=O) | C=O stretch | 1750-1650 | Strong |

| Nitro (-NO₂) | N-O asymmetric stretch | 1570-1500 | Strong |

| N-O symmetric stretch | 1370-1300 | Strong | |

| Methoxy (-OCH₃) | C-H stretch (aliphatic) | 2950-2850 | Medium |

| C-O stretch | 1275-1200 | Strong | |

| Cyano (-CN) | C≡N stretch | 2260-2210 | Medium, sharp |

| Halogens (C-X) | C-Cl stretch | 850-550 | Strong |

| C-Br stretch | 690-515 | Strong |

Experimental Protocol: IR Sample Preparation and Analysis

The choice of sample preparation technique depends on the physical state of the quinoline derivative.

-

Solid Samples (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

Liquid Samples (Neat Liquid):

-

Place a small drop of the liquid sample onto one KBr or NaCl salt plate.

-

Carefully place a second salt plate on top to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

This technique is suitable for both solids and liquids and requires minimal sample preparation.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Simplified workflow of an FT-IR experiment.

Section 3: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For quinoline derivatives, MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical and depends on the volatility and thermal stability of the quinoline derivative.

-

Electron Ionization (EI): A "hard" ionization technique that bombards the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. EI is suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for less volatile and thermally labile compounds. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination.[12]

Fragmentation Patterns: The Logic of Molecular Disassembly

The fragmentation of the quinoline ring system under EI conditions often involves characteristic losses. The presence and nature of substituents significantly influence the fragmentation pathways.[13][14]

-

Unsubstituted Quinoline: The molecular ion is typically the base peak. A common fragmentation pathway involves the loss of HCN (27 Da) to form a stable benzocyclobutadiene radical cation.

-

Substituted Quinolines: The fragmentation is often directed by the substituent.

-

Hydroxyquinolines: May show an initial loss of CO (28 Da).[13]

-

Methoxyquinolines: Can exhibit loss of a methyl radical (•CH₃, 15 Da) followed by loss of CO, or a direct loss of a formyl radical (•CHO, 29 Da).[13]

-

Alkylquinolines: Often show fragmentation via benzylic cleavage.

-

Quinolines with longer side chains: May undergo McLafferty rearrangement if a γ-hydrogen is available.

-

Table 3: Common Neutral Losses and Fragment Ions in the Mass Spectra of Quinoline Derivatives

| Neutral Loss/Fragment | Mass (Da) | Origin |

| HCN | 27 | Cleavage of the pyridine ring |

| CO | 28 | From hydroxyl or methoxy substituents |

| •CH₃ | 15 | Loss from a methyl or methoxy group |

| H₂O | 18 | Loss from a hydroxyl group |

| •CHO | 29 | Loss from a methoxy group |

| [M+H]⁺ | MW + 1 | Protonated molecule (common in ESI) |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the quinoline derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[15]

-

For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.

-

Filter the sample solution to remove any particulates.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Set the parameters for the chosen ionization method (e.g., electron energy for EI, capillary voltage for ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For tandem mass spectrometry (MS/MS), select the parent ion of interest and acquire the product ion spectrum to study its fragmentation.

-

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of quinoline derivatives is a multifaceted challenge that is best addressed through an integrated spectroscopic approach. NMR provides the detailed structural framework, IR confirms the presence of key functional groups, and MS delivers the molecular weight and valuable fragmentation information. By understanding the principles behind each technique and employing rigorous, self-validating experimental protocols, researchers can confidently and accurately characterize these vital compounds, paving the way for new discoveries in medicine and beyond.

References

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved from [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved from [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). ACS Publications. Retrieved from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing. Retrieved from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). ijirset. Retrieved from [Link]

-

2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). MDPI. Retrieved from [Link]

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. (2020, February 24). Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Retrieved from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Retrieved from [Link]

-

Types of 2D NMR. (n.d.). Retrieved from [Link]

-

IR Tables, UCSC. (n.d.). Retrieved from [Link]

-

(PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). RSC Publishing. Retrieved from [Link]

-

A Review on Mass Spectroscopy and Its Fragmentation Rules. (n.d.). Retrieved from [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. microbenotes.com [microbenotes.com]

- 3. emerypharma.com [emerypharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ulethbridge.ca [ulethbridge.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Senior Application Scientist's Guide to the Discovery of Novel Quinoline-Based Therapeutic Agents

Foreword: As a Senior Application Scientist in the field of drug discovery, I have witnessed the enduring and evolving role of privileged scaffolds in medicinal chemistry. Among these, the quinoline nucleus stands out for its remarkable versatility and therapeutic breadth. This guide is not a mere recitation of facts but a distillation of field-proven insights and methodologies. It is designed for researchers, scientists, and drug development professionals who seek to navigate the complex yet rewarding path of developing novel quinoline-based therapeutics. We will delve into the causality behind experimental choices, the logic of assay design, and the iterative process that transforms a chemical scaffold into a potential life-saving drug. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system and every claim is substantiated by authoritative research.

Chapter 1: The Quinoline Scaffold: A Foundation of Therapeutic Versatility

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have given rise to landmark drugs, from the antimalarial quinine to modern anticancer and antibacterial agents.[1][2] The power of the quinoline scaffold lies in its unique combination of a rigid bicyclic framework, which allows for precise spatial presentation of functional groups, and multiple sites amenable to chemical modification.[3] This structural plasticity enables the fine-tuning of physicochemical properties to engage a wide array of biological targets, including kinases, microbial enzymes, and ion channels.[3][4] Consequently, quinoline-based compounds exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7]

Chapter 2: Constructing the Core: Modern and Classical Synthetic Strategies

The successful exploration of the quinoline chemical space is predicated on robust and flexible synthetic methodologies. The choice of synthesis is a critical decision point, dictated by the desired substitution patterns and the scale of the library.

Classical Name Reactions: The Workhorses of Quinoline Synthesis

Several classical methods remain highly relevant due to their reliability and access to diverse starting materials.[8][9]

-

Skraup Synthesis: This is arguably the most traditional method, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][8] Its primary advantage is its simplicity and high yield for producing the core quinoline structure.

-

Friedländer Synthesis: This method provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[8][10] It is particularly valuable for creating specific substitution patterns that are difficult to achieve otherwise.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, offering a more versatile approach to substituted quinolines.[11]

-

Combes Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.[2]

Modern Synthetic Innovations

While classical methods are robust, modern drug discovery demands greater efficiency and diversity. Recent advances focus on milder reaction conditions, improved regioselectivity, and compatibility with a broader range of functional groups. Transition metal-free synthesis, for example, utilizes catalysts like molecular iodine or even catalyst-free conditions, aligning with green chemistry principles by reducing waste and improving atom economy.[10] Ultrasound-assisted synthesis has also emerged as a technique to shorten reaction times and improve yields.[9]

Chapter 3: The Iterative Engine of Discovery: Integrating Design, Synthesis, and Evaluation

The discovery of a novel therapeutic is not a linear path but an iterative cycle of design, synthesis, and biological testing. This process is aimed at refining a molecule's properties to maximize potency and selectivity while minimizing toxicity.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and assessing how these changes affect its biological activity. For the quinoline scaffold, key positions for modification often include:

-

Position 4: Substitution with amino side chains is a common strategy, particularly in antimalarial and anticancer agents. The nature and length of this side chain can dramatically influence activity.[12][13]

-

Position 7: The introduction of chloro or bulky alkoxy groups at this position has been shown to be beneficial for antiproliferative activity.[12]

-

Positions 2 and 8: Modifications at these positions can modulate properties like target binding and pharmacokinetics.

A preliminary SAR analysis on a series of novel quinoline derivatives might look like this:

| Compound ID | R1 (Position 4) | R2 (Position 7) | Antiproliferative IC50 (µM) [HeLa Cells] |

| QN-01 | -NH2 | -Cl | 15.2 |

| QN-02 | -NH(CH2)2N(CH3)2 | -Cl | 2.5 |

| QN-03 | -NH(CH2)3N(CH3)2 | -Cl | 8.9 |

| QN-04 | -NH(CH2)2N(CH3)2 | -OCH2Ph | 1.1 |

| QN-05 | -NH(CH2)2N(CH3)2 | -OCH2(p-F)Ph | 0.8 |

Data is representative and synthesized from principles outlined in cited literature.[12]

This table clearly illustrates key SAR principles: the presence and length of the amino side chain at C4 are critical, and a bulky, electron-withdrawing benzyloxy group at C7 enhances potency over a simple chloro group.[12]

Computational Chemistry in Drug Design

Modern drug discovery leverages computational tools to accelerate the design-test cycle. These in silico methods predict how a molecule will behave, guiding chemists to synthesize only the most promising candidates.[14][15]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[16] It allows us to visualize interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For instance, docking quinoline-based inhibitors into the ATP-binding site of VEGFR-2 can reveal key interactions with residues like Cys919 and Asp1046, guiding further design.[17]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[16][18] A 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that highlight regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a roadmap for structural modification.[16]

-

Scaffold Hopping: This computational strategy aims to identify new molecular cores (scaffolds) that can serve as bioisosteric replacements for a known active scaffold, maintaining biological activity while offering novel chemical structures with potentially improved properties or intellectual property positions.[19][20][21]

The following diagram illustrates the iterative cycle at the heart of medicinal chemistry programs.

Caption: The iterative cycle of modern drug discovery.

Chapter 4: Biological Evaluation Pipeline: From Target to Therapeutic Candidate

A robust biological evaluation pipeline is essential to characterize the activity, selectivity, and safety of novel quinoline derivatives. This process moves from high-throughput primary screens to more complex secondary and in vivo assays.

Target Engagement & Mechanism of Action (MoA)

Understanding how a compound exerts its effect is paramount. The MoA of quinoline drugs is diverse.

-

Antimalarial Action: The classical MoA for drugs like chloroquine involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[22][23] This leads to a buildup of free heme, which generates reactive oxygen species and disrupts membrane integrity, ultimately killing the parasite.[24]

Caption: Quinoline antimalarial mechanism of action.

-

Anticancer Action: In oncology, quinolines act through various pathways. They can function as topoisomerase inhibitors, preventing the DNA relaxation required for replication.[24] Many are potent kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 pathway.[4][17] Others can induce apoptosis (programmed cell death) through pathways like p53 activation.[6][12] Some quinoline-based antimalarials have been repurposed as autophagy inhibitors in cancer therapy.[25]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on meticulous protocol design, including appropriate controls.

Protocol 4.2.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a novel quinoline derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HCT116 for colon cancer).[26]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test quinoline compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

Multi-channel pipette, incubator, plate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinoline compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% cell viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chapter 5: Advancing the Candidate: Preclinical Evaluation

Promising lead compounds from in vitro studies must undergo further evaluation to assess their potential as drugs.

Pharmacokinetics (ADME)

Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). Quinoline derivatives, being generally lipophilic, often have good oral absorption.[17] Metabolism is a key consideration; many are metabolized by cytochrome P450 enzymes (e.g., CYP3A4).[17] Early in vitro ADME profiling (e.g., metabolic stability in liver microsomes, cell permeability assays) is crucial to identify potential liabilities.[19]

In Vivo Efficacy Models

The ultimate proof of concept for an anticancer agent is its ability to inhibit tumor growth in a living organism.

Protocol 5.2.1: Murine Xenograft Model for Colorectal Cancer

Objective: To evaluate the in vivo antitumor efficacy of a lead quinoline compound.

Model: Athymic nude mice, which lack a functional immune system and will not reject human tumor grafts.

Step-by-Step Methodology:

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 human colorectal cancer cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume (calculated as (Length x Width^2) / 2) and animal body weight regularly.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration:

-

Vehicle Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via the chosen route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

-

Treatment Group(s): Administer the quinoline compound at one or more dose levels on the same schedule.

-

Positive Control Group: Administer a standard-of-care drug (e.g., 5-Fluorouracil).

-

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

-

Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the final tumor volume in the treatment groups to the vehicle group (Tumor Growth Inhibition, TGI).

-

Post-Mortem Analysis: At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis) to confirm the drug's mechanism of action in vivo.[12][25]

The following workflow diagram summarizes the preclinical evaluation phase.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. chemrj.org [chemrj.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 18. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]

- 21. elearning.uniroma1.it [elearning.uniroma1.it]

- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quinine - Wikipedia [en.wikipedia.org]

- 24. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 25. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

The Friedländer Quinoline Synthesis: A Detailed Protocol for Drug Development Professionals

By a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2] The Friedländer synthesis, a classic name reaction first reported by Paul Friedländer in 1882, remains a powerful and versatile method for constructing this privileged heterocyclic system.[3][4] This application note provides a comprehensive, step-by-step protocol for the Friedländer quinoline synthesis, offering insights into the reaction mechanism, optimization strategies, and troubleshooting common challenges.

Principle and Mechanism

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[5][6][7] The reaction, which can be catalyzed by either acids or bases, proceeds through an initial aldol condensation followed by a cyclodehydration to form the quinoline ring.[6][8]

The generally accepted mechanism involves the following key steps:

-

Enolate Formation: In the presence of a base, the carbonyl compound with an α-methylene group is deprotonated to form an enolate. Under acidic conditions, the carbonyl is activated by protonation, facilitating nucleophilic attack.

-

Aldol Condensation: The enolate (or the enol form) attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone, forming an aldol addition product.

-

Dehydration: The aldol intermediate readily dehydrates to yield an α,β-unsaturated carbonyl compound.

-

Cyclization (Intramolecular Michael Addition): The amino group of the 2-aminoaryl moiety then undergoes an intramolecular conjugate addition to the α,β-unsaturated system.

-

Tautomerization and Aromatization: Tautomerization of the resulting intermediate, followed by loss of a water molecule, leads to the formation of the stable, aromatic quinoline ring.

Visualizing the Friedländer Synthesis Workflow

The following diagram illustrates the general workflow of the Friedländer quinoline synthesis, from starting materials to the final product.

Caption: General workflow of the Friedländer quinoline synthesis.

Detailed Step-by-Step Protocol: Synthesis of 2-Phenylquinoline

This protocol details the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone as a representative example.

Materials and Reagents:

-

2-Aminobenzaldehyde (1.0 equiv)

-

Acetophenone (1.1 equiv)

-

Potassium hydroxide (KOH) (0.2 equiv)

-

Ethanol (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (e.g., 1.21 g, 10 mmol).

-

Dissolve the 2-aminobenzaldehyde in ethanol (40 mL).

-

Add acetophenone (e.g., 1.32 g, 11 mmol, 1.1 equiv) to the solution.

-

Finally, add potassium hydroxide (e.g., 0.11 g, 2 mmol, 0.2 equiv).

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be 9:1 hexane:ethyl acetate. The product, 2-phenylquinoline, is significantly less polar than the starting materials. The reaction is typically complete within 4-6 hours.

-

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add dichloromethane (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and shake gently.

-

Separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining base, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-phenylquinoline as a white to pale yellow solid.

-

Variations and Optimization

The classical Friedländer synthesis has been extensively modified to improve yields, expand the substrate scope, and promote greener reaction conditions.

| Catalyst/Condition | Advantages | Disadvantages |

| Strong Base (e.g., KOH, NaOH) | Readily available, inexpensive. | Can promote self-condensation of the ketone starting material.[9] |

| Strong Acid (e.g., H₂SO₄, p-TsOH) | Effective for less reactive substrates. | Harsh conditions can lead to side reactions and degradation.[9] |

| Microwave Irradiation | Significantly reduced reaction times, often higher yields.[10] | Requires specialized equipment. |

| Solvent-Free Conditions | Environmentally friendly, simplified workup.[4][10] | May require higher temperatures. |

| Modern Catalysts (e.g., ionic liquids, nanoparticles, zeolites) [10][11] | Milder reaction conditions, improved selectivity, catalyst recyclability.[6][12] | Higher initial cost of the catalyst. |

Troubleshooting

Low yields in the Friedländer synthesis are a common issue.[9] Here are some potential causes and solutions:

-

Side Reactions: The self-condensation of the ketone (an aldol condensation) is a major competing reaction, especially under harsh basic conditions.[9]

-

Solution: Consider using milder catalysts or protecting the ketone. The use of an imine analog of the 2-aminoaryl ketone can also prevent this side reaction.[6]

-

-

Poor Reactivity of Starting Materials: Electron-withdrawing groups on either reactant can decrease their nucleophilicity or electrophilicity, slowing down the reaction.

-

Solution: Employ more forcing conditions (higher temperature, longer reaction time) or switch to a more active catalyst system.

-

-

Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for the success of the reaction.[9]

-

Solution: Screen different solvents and catalysts to find the optimal conditions for your specific substrates. A design of experiments (DoE) approach can be beneficial here.

-

Conclusion

The Friedländer quinoline synthesis is a robust and adaptable method for the preparation of a wide range of quinoline derivatives. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic targets. The continued development of novel catalytic systems and greener reaction conditions ensures that the Friedländer synthesis will remain a valuable tool in the arsenal of medicinal chemists and drug development professionals for years to come.

References

-

quimicaorganica.org. Friedlander quinoline synthesis. [Link]

-

ResearchGate. Friedländer Quinoline Synthesis. [Link]

-

ResearchGate. The Friedländer quinoline synthesis of 7. [Link]

-

ResearchGate. The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]

-

ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

-

PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

-

YouTube. Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

-

PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Friedlander quinoline synthesis [quimicaorganica.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Amide Coupling Reactions with 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride

Abstract & Application Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride in amide coupling reactions. The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for indications ranging from cancer to infectious diseases.[1] This guide details the synthesis of the title acyl chloride, elucidates the mechanistic principles of its reaction with amines, provides robust, step-by-step protocols for amide synthesis, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for the synthesis of novel quinoline-4-carboxamides, which are valuable intermediates for creating new chemical entities with potential therapeutic applications, such as SIRT3 or histone deacetylase (HDAC) inhibitors.[2][3]

Synthesis of the Core Reagent

The successful application of any protocol begins with high-quality starting materials. 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride is not typically available commercially and must be prepared in a two-step sequence from its corresponding carboxylic acid.

Step 1: Synthesis of 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

The synthesis of the precursor carboxylic acid is reliably achieved via the Pfitzinger quinoline synthesis.[4] This reaction involves the condensation of isatin with a suitable ketone (in this case, 4'-isobutoxyacetophenone) under basic conditions.

Expert Insight: The Pfitzinger reaction is a robust method for accessing 4-carboxy-substituted quinolines. The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of isatin to form the isatinate salt, which then condenses with the ketone enolate. Refluxing ensures the reaction goes to completion.

Protocol 2.1: Pfitzinger Synthesis

| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |

| Isatin | 147.13 | 1.0 | 1.47 g |

| 4'-isobutoxyacetophenone | 192.25 | 1.1 | 2.11 g |

| Potassium Hydroxide (KOH) | 56.11 | ~10 | 5.61 g (in 20 mL H₂O) |

| Ethanol (95%) | - | - | 40 mL |

| Glacial Acetic Acid | - | - | As needed for acidification |

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide in water. To this solution, add isatin and ethanol.

-

Stir the mixture until the isatin is fully dissolved, forming a dark red solution.

-

Add 4'-isobutoxyacetophenone to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC (e.g., 8:2 Hexane:EtOAc).

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Acidify the solution to pH 4-5 by slowly adding glacial acetic acid. A precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or ethyl acetate.

Step 2: Conversion to 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride

The carboxylic acid is activated by conversion to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 2.2: Acyl Chloride Formation

| Reagent | M.W. | Equivalents | Amount (for 5 mmol scale) |

| 2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | 321.37 | 1.0 | 1.61 g |

| Thionyl Chloride (SOCl₂) | 118.97 | ~10 | 3.7 mL (5.0 g) |

| Dichloromethane (DCM), anhydrous | - | - | 25 mL |

| Dimethylformamide (DMF) | - | - | 1-2 drops (catalytic) |

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops). The DMF acts as a catalyst for the reaction.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirring suspension over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser (with a drying tube) and heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.

-

After cooling, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride (a yellow/brown solid) is typically used in the next step without further purification. Ensure it is kept under anhydrous conditions as it is moisture-sensitive.

Figure 1: Overall synthetic workflow.

The Amide Coupling Reaction: Mechanism & Principles

The reaction between 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride and an amine is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride makes it an excellent electrophile for amide bond formation.[]

The reaction proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

-

Intermediate Collapse: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the best leaving group, which is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is deprotonated by a base (either a second equivalent of the amine nucleophile or an added scavenger base like triethylamine) to yield the final, neutral amide product and a salt (e.g., triethylammonium chloride).[7]

Using a non-nucleophilic base is critical to prevent it from competing with the desired amine in reacting with the acyl chloride and to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[]

Figure 2: Mechanism of nucleophilic acyl substitution. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Experimental Protocols for Amide Coupling

The following protocols provide a general framework for coupling the acyl chloride with different classes of amines. Adjustments may be necessary based on the specific reactivity and steric properties of the amine.

Protocol 4.1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for reactive, non-hindered primary and secondary amines. The reaction is typically fast and exothermic, necessitating initial cooling.

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride | 339.82 | 1.0 | 340 mg |

| Benzylamine | 107.15 | 1.1 | 120 µL (118 mg) |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 210 µL (152 mg) |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

-

In a 50 mL round-bottom flask, dissolve the amine (benzylamine) and triethylamine in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve the crude 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride in a minimal amount of anhydrous DCM (~5 mL).

-

Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the acyl chloride is consumed.

-

Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 4.2: Coupling with a Less Reactive Aromatic Amine (e.g., Aniline)

Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, the reaction may require slightly more forcing conditions, such as a longer reaction time or gentle heating.

| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |

| 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride | 339.82 | 1.0 | 340 mg |

| Aniline | 93.13 | 1.2 | 110 µL (112 mg) |

| Pyridine | 79.10 | 2.0 | 160 µL (158 mg) |

| Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |

-

Follow steps 1-4 as described in Protocol 4.1, using aniline and pyridine as the base.

-

After addition, allow the reaction to stir at room temperature overnight (12-16 hours).

-

If the reaction is sluggish (as determined by TLC), it can be gently heated to 40°C for 2-4 hours.

-

Perform the work-up and purification as described in Protocol 4.1.

Expert Insight on Causality:

-

Choice of Base: Triethylamine is a standard, cost-effective choice. For sterically hindered or sensitive substrates, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous to minimize side reactions. Pyridine can act as both a base and a nucleophilic catalyst and is often effective for less reactive amines.[8]

-

Solvent: Anhydrous aprotic solvents like DCM, THF, or DMF are essential to prevent hydrolysis of the highly reactive acyl chloride.[9] DCM is often preferred for its ease of removal during work-up.

-

Temperature Control: Starting the reaction at 0°C is crucial for managing the initial exothermic release of heat, which can lead to the formation of undesired byproducts.[]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive acyl chloride due to hydrolysis. 2. Amine is protonated (HCl salt used without free-basing). 3. Insufficiently reactive amine. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use freshly prepared acyl chloride. 2. Add an extra equivalent of base or pre-treat the amine salt with base and extract the free amine. 3. Increase reaction time, gently heat the reaction, or switch to a more polar solvent like DMF. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of symmetrical anhydride from unreacted acyl chloride and carboxylate. 3. Side reactions due to excess heat. | 1. Allow the reaction to stir longer. 2. Ensure slow, controlled addition of the acyl chloride. 3. Maintain cooling during the addition phase. Optimize column chromatography for better separation. |

| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Triethylammonium or pyridinium salt co-elutes with the product. | 1. Add 1% triethylamine to the chromatography eluent to suppress streaking. 2. Ensure the aqueous work-up is thorough to remove all salts before concentrating the organic layer. |

References

-

Crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]

-

synthesis of amides from acid chlorides. (2019). ChemHelp ASAP. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). Journal of Visualized Experiments. [Link]

-

Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). National Center for Biotechnology Information. [Link]

-

Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]

-

An improved method of amide synthesis using acyl chlorides. (2025). ResearchGate. [Link]

-

Carbonyl Compounds′ Journey to Amide Bond Formation. (n.d.). ResearchGate. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). Royal Society of Chemistry. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Amides from Quinoline-4-Carbonyl Chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its aromaticity, planarity, and ability to participate in hydrogen bonding and π-π stacking interactions, make it a "privileged scaffold" in medicinal chemistry.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4]

Among the diverse classes of quinoline derivatives, quinoline-4-carboxamides have emerged as a particularly fruitful area of research. The amide linkage at the 4-position provides a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the synthesis of bioactive amides starting from the key intermediate, quinoline-4-carbonyl chloride, with a focus on practical laboratory protocols and the rationale behind experimental choices.

I. Synthesis of the Key Precursor: Quinoline-4-carboxylic Acid

The journey to bioactive quinoline-4-carboxamides begins with the synthesis of the foundational precursor, quinoline-4-carboxylic acid. Several named reactions can be employed for this purpose, with the Pfitzinger and Doebner-von Miller reactions being the most classical and widely utilized methods.

The Pfitzinger Reaction: A Robust Route to Substituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction offers a powerful and versatile method for constructing the quinoline-4-carboxylic acid core. It involves the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base.[5]

Reaction Causality: The reaction is typically initiated by the base-catalyzed hydrolysis of the isatin to an isatinic acid salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound. Subsequent cyclization and dehydration lead to the formation of the quinoline ring. The choice of base (e.g., potassium hydroxide) is critical for the initial ring-opening of the isatin.[6]

A representative protocol for the synthesis of 2-substituted quinoline-4-carboxylic acids is as follows:

Protocol 1: Synthesis of 2-(substituted)-quinoline-4-carboxylic acid via the Pfitzinger Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous potassium hydroxide.

-

Addition of Carbonyl Compound: To the stirred solution, add the α-methylene carbonyl compound (e.g., a ketone or β-ketoester) (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 4-5 with a dilute acid (e.g., 1 M HCl). This will precipitate the quinoline-4-carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the desired product.

II. Activation of the Carboxylic Acid: Synthesis of Quinoline-4-carbonyl chloride

With quinoline-4-carboxylic acid in hand, the next crucial step is the activation of the carboxylic acid moiety to facilitate amide bond formation. The most common and effective method for this transformation is the conversion of the carboxylic acid to the highly reactive acyl chloride, quinoline-4-carbonyl chloride.

Chlorinating Agents: Thionyl Chloride vs. Oxalyl Chloride

Two primary reagents are employed for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

-

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which can be readily removed, simplifying purification.[7] However, the reaction often requires elevated temperatures (reflux), which may not be suitable for sensitive substrates.

-

Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent, oxalyl chloride reactions can typically be performed at room temperature. The byproducts (CO, CO₂, and HCl) are also gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent in situ.

Expert Insight: For many quinoline-4-carboxylic acids, which are relatively stable, thionyl chloride provides an economical and efficient method for large-scale synthesis. However, for substrates with thermally sensitive functional groups, oxalyl chloride is the preferred reagent to ensure higher purity of the resulting acid chloride.

Protocol 2: Synthesis of Quinoline-4-carbonyl chloride hydrochloride using Thionyl Chloride

-